molecular formula C14H8N2O4S2 B2407338 (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 35274-35-2

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2407338
CAS RN: 35274-35-2
M. Wt: 332.35
InChI Key: AQEZUPQHAAIZRW-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, also known as NF-κB inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that has been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in various cellular processes, including inflammation, immune response, and apoptosis.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • A study by Chandrappa et al. (2010) explored the synthesis of novel thioxothiazolidin-4-one derivatives and their in vivo anticancer and antiangiogenic effects on a mouse Ehrlich Ascites Tumor model. The derivatives demonstrated significant reduction in tumor volume and cell number, increased lifespan in mice, and exhibited strong antiangiogenic effects, suggesting potential for anticancer therapy (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

  • Another study by Chandrappa et al. (2009) synthesized thioxothiazolidin-4-one derivatives with variations in their functional groups. These compounds displayed moderate to strong antiproliferative activity in human leukemia cell lines, with the substituted aryl ring playing a critical role in their anticancer properties. The study concluded that certain derivatives, particularly 5e and 5f, showed potent anticancer activity (Chandrappa et al., 2009).

Anticancer Activity of Novel Thioxothiazolidin-4-one Analogues

  • Madhusudhanrao and Manikala (2020) synthesized a series of (E)-5-((1-Phenyl-1H-1,2,3-triazol-4-yl)methylene)-2-thioxothiazolidin-4-one analogues, tested for in vitro anticancer activity. The compounds 6g and 6j were identified as most potent against several cancer cell lines, and molecular docking studies suggested significant potential for anticancer applications (Madhusudhanrao & Manikala, 2020).

Solid State Molecular Structure Analysis

  • Rahmani et al. (2017) conducted a study on the solid state molecular structure of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one. They employed X-ray powder diffraction and density functional theory for a thorough structural analysis, which is crucial for understanding the compound's physical and chemical properties (Rahmani et al., 2017).

GSK-3 Inhibition Potential

  • Kamila and Biehl (2012) focused on the synthesis of bis(2-thioxothiazolidin-4-one) derivatives under microwave conditions, evaluating them as potential GSK-3 inhibitors. GSK-3 is a significant target in various biological pathways, indicating these compounds' potential in therapeutic applications (Kamila & Biehl, 2012).

Antitumor Agents Design

  • Matiichuk et al. (2020) synthesized derivatives of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde for antitumor applications. They identified a lead compound with superior efficacy compared to standard drugs like 5-fluorouracil, suggesting its potential in cancer treatment (Matiichuk et al., 2020).

Anti-leishmanial Activity

  • Dias et al. (2015) investigated new nitroaromatic compounds, including derivatives of (E)-5-((5-(3-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, for their anti-leishmanial activity. They found that these compounds inhibited the growth of Leishmania infantum, indicating their potential as anti-leishmanial drugs (Dias et al., 2015).

Antiinflammatory and Antibacterial Agents

  • Ravula et al. (2016) synthesized a series of novel pyrazoline derivatives, including those with the this compound moiety, and evaluated them for antiinflammatory and antibacterial activity. Some compounds displayed significant effectiveness in these areas (Ravula et al., 2016).

properties

IUPAC Name

(5E)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-10-4-5-11(20-10)8-2-1-3-9(6-8)16(18)19/h1-7H,(H,15,17,21)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEZUPQHAAIZRW-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.